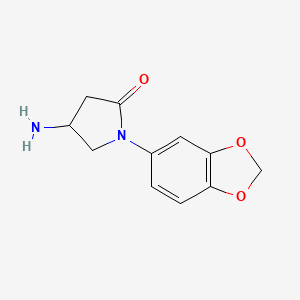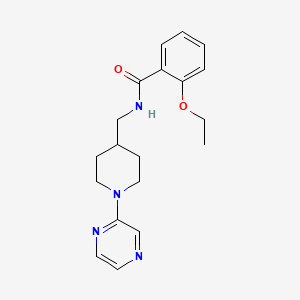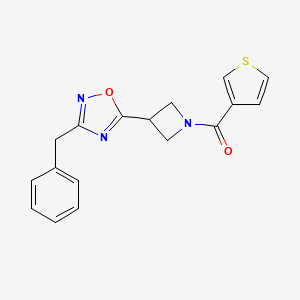![molecular formula C19H21BrN4O3 B2567754 N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-37-7](/img/structure/B2567754.png)
N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, also known as BMS-820132, is a small molecule drug candidate that has been developed for the treatment of various diseases, including cancer, infectious diseases, and inflammation. BMS-820132 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the regulation of various cellular processes, including immune responses, cell growth, and differentiation.
Scientific Research Applications
Antibacterial Activities
- Piperazinylaryloxazolidinones with heteroaryl groups have been synthesized and evaluated for their in vitro antibacterial activities. Compounds like (S)-N-[3-{3-fluoro-4-[4-[3-(5-nitrofuran-2-yl)-acryloyl]-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-yl-methyl] acetamide showed superior antibacterial activities compared to linezolid and were active against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).
Anticholinesterase Activity
- Some piperazine-1-yl-acetamide derivatives were synthesized and screened for their anticholinesterase activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Compounds demonstrated significant inhibition rates against AChE, indicating potential applications in conditions related to cholinesterase activity (Yurttaş, Kaplancıklı & Özkay, 2013).
Anticancer Activity
- Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The structure-activity relationship was supported by molecular docking studies, indicating their potential as anticancer agents (Boddu et al., 2018).
Green Synthesis
- A green synthesis approach was used for the synthesis of nitroacetaminophen derivatives. This process involved the electrochemical oxidation of certain compounds, including 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, demonstrating an environmentally friendly method for synthesizing these derivatives (Salahifar et al., 2015).
Antimicrobial and Antiviral Activities
- New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds exhibited promising antiviral and antimicrobial activities (Reddy et al., 2013).
Cholesterol O-Acyltransferase-1 Inhibition
- Certain piperazin-1-yl-acetamide derivatives were identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, indicating potential applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-14-12-15(2-7-18(14)20)21-19(25)13-22-8-10-23(11-9-22)16-3-5-17(6-4-16)24(26)27/h2-7,12H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBUMXVEKVRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/no-structure.png)
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)


![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2567678.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)
![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)


![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)
![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
